- Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenes, ChemCatChem, 2014, 6(5), 1333-1339

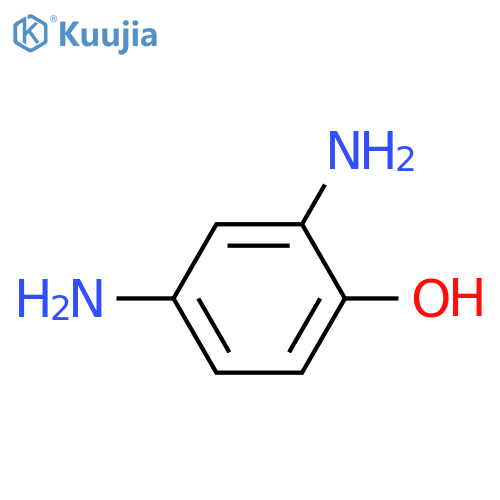

Cas no 95-86-3 (2,4-Diaminophenol)

2,4-Diaminophenol Chemische en fysische eigenschappen

Naam en identificatie

-

- 2,4-Diaminophenol

- 2,4-Diaminophenol (ACI)

- 4-Hydroxy-1,3-benzenediamine

- NS00009579

- SB75530

- aniline, 3-amino-4-hydroxy-

- H691WBT7OS

- NSC5727

- EINECS 202-459-4

- 2,4-DIAMINOPHENOL [INCI]

- Phenol, 2,4-diamino-

- 2,4-DIAMINOPHENOL [MI]

- XIWMTQIUUWJNRP-UHFFFAOYSA-

- EN300-35023

- MFCD00025290

- CHEMBL2924225

- UNII-H691WBT7OS

- DTXSID7043748

- 95-86-3

- Amidol

- 4-13-00-01425 (Beilstein Handbook Reference)

- 2 pound not4-Diaminophenol

- 3-amino-4-hydroxyaniline

- SCHEMBL27284

- NSC-5727

- PD118977

- DB-226824

- BRN 0508475

- InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2

- DTXSID201015761

- NCGC00249006-01

- STL264251

- DTXCID5023748

- DS-2112

- Q3297000

- AKOS015891107

- NSC 5727

-

- MDL: MFCD00025290

- Inchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2

- InChI-sleutel: XIWMTQIUUWJNRP-UHFFFAOYSA-N

- LACHT: OC1C(N)=CC(N)=CC=1

Berekende eigenschappen

- Exacte massa: 124.06400

- Monoisotopische massa: 196.017018

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 3

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 0

- Complexiteit: 97.1

- Aantal covalent gebonden eenheden: 3

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 72.3

- XLogP3: 0.5

Experimentele eigenschappen

- Dichtheid: 1.1683 (rough estimate)

- Smeltpunt: 79°C (rough estimate)

- Kookpunt: 347.4℃ at 760 mmHg

- Vlampunt: 163.9°C

- Brekindex: 1.5745 (estimate)

- PSA: 72.27000

- LogboekP: 1.71900

2,4-Diaminophenol Beveiligingsinformatie

2,4-Diaminophenol Douanegegevens

- HS-CODE:2922299090

- Douanegegevens:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Diaminophenol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35023-0.1g |

2,4-diaminophenol |

95-86-3 | 80.0% | 0.1g |

$19.0 | 2025-03-18 | |

| eNovation Chemicals LLC | D518069-10g |

2,4-DiaMinophenol |

95-86-3 | 97% | 10g |

$1225 | 2024-05-24 | |

| eNovation Chemicals LLC | D518069-5g |

2,4-DiaMinophenol |

95-86-3 | 97% | 5g |

$780 | 2024-05-24 | |

| Enamine | EN300-35023-5.0g |

2,4-diaminophenol |

95-86-3 | 80.0% | 5.0g |

$29.0 | 2025-03-18 | |

| Fluorochem | 216840-5g |

2,4-Diaminophenol |

95-86-3 | 95% | 5g |

£888.00 | 2022-02-28 | |

| Enamine | EN300-35023-0.5g |

2,4-diaminophenol |

95-86-3 | 80.0% | 0.5g |

$21.0 | 2025-03-18 | |

| Fluorochem | 216840-250mg |

2,4-Diaminophenol |

95-86-3 | 95% | 250mg |

£119.00 | 2022-02-28 | |

| A2B Chem LLC | AI63824-250mg |

2,4-Diaminophenol |

95-86-3 | 96% | 250mg |

$80.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110744-250mg |

2,4-Diaminophenol |

95-86-3 | 98% | 250mg |

¥782.00 | 2024-04-24 | |

| 1PlusChem | 1P00IJ5C-500mg |

Phenol, 2,4-diamino- |

95-86-3 | 80% | 500mg |

$86.00 | 2024-04-19 |

2,4-Diaminophenol Productiemethode

Synthetic Routes 1

Synthetic Routes 2

- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compounds, Indian Journal of Chemistry, 2003, (11), 2885-2887

Synthetic Routes 3

- Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation, China, , ,

Synthetic Routes 4

1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C

- NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenes, Synthetic Communications, 2006, 36(18), 2699-2704

Synthetic Routes 5

1.2 Catalysts: Zinc ; 2 min, rt

- A new reagent for selective reduction of nitro group, Indian Journal of Chemistry, 2009, (9), 1315-1318

Synthetic Routes 6

- Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenol, Journal of Scientific & Industrial Research, 1948, 7, 71-6

Synthetic Routes 7

1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt

1.3 Solvents: Chloroform

1.4 Reagents: Sodium chloride Solvents: Water

- Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dust, Synthetic Communications, 2003, 33(2), 281-289

Synthetic Routes 8

- Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction condition, Inorganic Chemistry Communications, 2022, 137,

Synthetic Routes 9

- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Routes 10

- Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compounds, Indian Journal of Chemistry, 2001, (1), 75-77

Synthetic Routes 11

- Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds, China, , ,

Synthetic Routes 12

- Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compounds, Indian Journal of Chemistry, 2000, (9), 709-711

Synthetic Routes 13

- Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura Reaction, Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065

Synthetic Routes 14

- Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions, Molecular Diversity, 2020, 24(4), 985-995

Synthetic Routes 15

1.2 Reagents: Sodium borohydride ; 17 min, reflux

- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent, Organic Chemistry: An Indian Journal, 2013, 9(8), 313-317

Synthetic Routes 16

- Selective reduction of nitro compounds using CeY zeolite under microwaves, Journal of the Korean Chemical Society, 2010, 54(1), 55-58

Synthetic Routes 17

- Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwaves, Proceedings of ECSOC-10, 2006, ,

Synthetic Routes 18

- Selective hydrogenation of functionalized nitroarenes under mild conditions, Catalysis Science & Technology, 2011, 1(9), 1616-1623

Synthetic Routes 19

- Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compounds, Applied Organometallic Chemistry, 2017, 31(12),

Synthetic Routes 20

1.2 Reagents: Sodium borohydride ; 5 min, 60 °C

- NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solvent, Organic Chemistry: An Indian Journal, 2014, 10(2), 59-62

2,4-Diaminophenol Raw materials

2,4-Diaminophenol Preparation Products

2,4-Diaminophenol Gerelateerde literatuur

-

D. V. Parke Analyst 1961 86 12

-

Tong-Peng Liu,Li-Hua Huo,Zhao-Peng Deng,Hui Zhao,Shan Gao RSC Adv. 2014 4 40693

-

3. Index pages

-

4. X-Ray crystal structure and properties of dibenzotetrathiafulvalenium trichlorodiethylstannate(IV)Gen-etsu Matsubayashi,Ryuichi Shimizu,Toshio Tanaka J. Chem. Soc. Dalton Trans. 1987 1793

-

Roshinee Costa,Andrew J. Schick,Nathan B. Paul,William S. Durfee,Christopher J. Ziegler New J. Chem. 2011 35 794

95-86-3 (2,4-Diaminophenol) Gerelateerde producten

- 3163-15-3(2-Aminoresorcinol)

- 20734-68-3(2-Aminobenzene-1,4-diol)

- 15791-87-4(4,6-Diaminoresorcinol)

- 13066-95-0(4-Aminobenzene-1,3-diol)

- 22440-82-0(2,6-Diaminophenol)

- 618418-16-9(3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one)

- 114673-68-6((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol)

- 1261682-73-8(3-Amino-2-(3-(trifluoromethyl)phenyl)isonicotinic acid)

- 2680714-83-2(methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate)

- 1806965-60-5(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-2-hydroxypyridine)